molecular formula C8H18N4 B561284 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine CAS No. 100070-72-2

8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine

Cat. No.: B561284
CAS No.: 100070-72-2
M. Wt: 170.26
InChI Key: XQRHYRJMFHYKHF-UHFFFAOYSA-N
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Description

8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is a heterocyclic compound with the molecular formula C8H18N4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine typically involves multiple steps. One notable method is the one-pot synthesis of the octahydro-2H-pyrazino[1,2-A]pyrazine core. This method involves a nitro-Mannich reaction, where an unexpected nitro group displacement leads to the formation of the core structure . The reaction conditions include the use of specific reagents and solvents, with high-resolution mass spectrometry (HRMS) analysis to monitor the reaction mixtures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis starting from simpler precursors. The process may include steps such as nitro group displacement, reduction, and cyclization to form the final heterocyclic structure .

Chemical Reactions Analysis

Types of Reactions

8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield amines or alcohols .

Scientific Research Applications

8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Studied for its potential therapeutic effects, including as an inhibitor of specific enzymes and receptors.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as ubiquitin-specific peptidase 30 and renal outer medullary potassium channel. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

    Octahydro-2H-pyrazino[1,2-A]pyrazine: A similar compound with a slightly different structure.

    N-Methyl-octahydro-2H-pyrazino[1,2-A]pyrazine: Another derivative with a methyl group attached to the nitrogen atom.

Uniqueness

8-Methylhexahydro-1H-pyrazino[1,2-a]pyrazin-2(6H)-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as an inhibitor of specific enzymes and receptors sets it apart from other similar compounds .

Properties

CAS No.

100070-72-2

Molecular Formula

C8H18N4

Molecular Weight

170.26

IUPAC Name

8-methyl-3,4,6,7,9,9a-hexahydro-1H-pyrazino[1,2-a]pyrazin-2-amine

InChI

InChI=1S/C8H18N4/c1-10-2-3-11-4-5-12(9)7-8(11)6-10/h8H,2-7,9H2,1H3

InChI Key

XQRHYRJMFHYKHF-UHFFFAOYSA-N

SMILES

CN1CCN2CCN(CC2C1)N

Origin of Product

United States

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